2-amino-5-isobutyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-isobutyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile typically involves the condensation of appropriate aldehydes with malononitrile and primary amines under reflux conditions in ethanol . The reaction is facilitated by the presence of a base, such as piperidine, which acts as a catalyst .
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-isobutyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
2-amino-5-isobutyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-amino-5-isobutyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-(1H-indol-3-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile
- 2-amino-5-isobutyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide
Uniqueness
2-amino-5-isobutyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile is unique due to its specific isobutyl substitution, which can influence its chemical reactivity and biological activity. This substitution can lead to different pharmacokinetic and pharmacodynamic properties compared to similar compounds .
Properties
Molecular Formula |
C9H13N3O |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-amino-3-hydroxy-2-(2-methylpropyl)-2H-pyrrole-4-carbonitrile |
InChI |
InChI=1S/C9H13N3O/c1-5(2)3-7-8(13)6(4-10)9(11)12-7/h5,7,13H,3H2,1-2H3,(H2,11,12) |
InChI Key |
RZRIDKKPSVHIOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C(=C(C(=N1)N)C#N)O |
Origin of Product |
United States |
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